molecular formula C19H24N2O6 B15130299 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid

2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid

Cat. No.: B15130299
M. Wt: 376.4 g/mol
InChI Key: AFWQLPGNCFJCRQ-AWEZNQCLSA-N
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Description

The compound 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid is a complex organic molecule that features a combination of oxazole, benzyloxy, and tert-butoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzyloxy group: This step often involves the use of benzyl alcohol and a suitable activating agent such as a base or a coupling reagent.

    Protection of the amino group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base like triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the benzyloxy group, potentially leading to the formation of simpler alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxy group, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can serve as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.

    Biological Studies: The compound can be used in studies investigating the biological activity of oxazole derivatives.

    Industrial Chemistry: It may be utilized in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The Boc-protected amino group can be deprotected under acidic conditions, revealing an active amine that can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: This compound features a similar oxazole ring but lacks the benzyloxy and Boc-protected amino groups.

    Benzo[d]thiazole-2-thiol: Another compound with a heterocyclic ring structure, but with different functional groups and properties.

Uniqueness

The uniqueness of 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the Boc-protected amino group allows for selective deprotection and subsequent functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C19H24N2O6

Molecular Weight

376.4 g/mol

IUPAC Name

5-methyl-2-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylmethoxyethyl]-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C19H24N2O6/c1-12-15(17(22)23)21-16(26-12)14(20-18(24)27-19(2,3)4)11-25-10-13-8-6-5-7-9-13/h5-9,14H,10-11H2,1-4H3,(H,20,24)(H,22,23)/t14-/m0/s1

InChI Key

AFWQLPGNCFJCRQ-AWEZNQCLSA-N

Isomeric SMILES

CC1=C(N=C(O1)[C@H](COCC2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC1=C(N=C(O1)C(COCC2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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